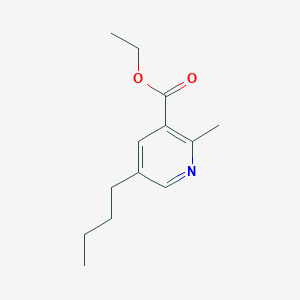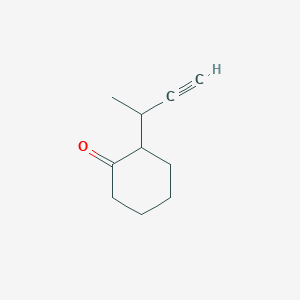
Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)-: is an organic compound with the molecular formula C15H15NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylphenyl group and a phenylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)- typically involves the reaction of benzoyl chloride with N-(4-methylphenyl)-2-(phenylmethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: In medicine, derivatives of Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)- are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-Methyl-N-phenylbenzamide
- N-(3-Amino-4-methylphenyl)benzamide
- 4-Methyl-N-(4-methylphenyl)benzene sulfonamide
Comparison: Compared to similar compounds, Benzamide, N-(4-methylphenyl)-2-(phenylmethyl)- is unique due to the presence of both a 4-methylphenyl group and a phenylmethyl group on the amide nitrogen. This structural feature can influence its reactivity, biological activity, and physical properties, making it distinct from other benzamide derivatives.
Propriétés
| 90292-81-2 | |
Formule moléculaire |
C21H19NO |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-benzyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H19NO/c1-16-11-13-19(14-12-16)22-21(23)20-10-6-5-9-18(20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Clé InChI |
QRDIJCSEFZGZDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)


